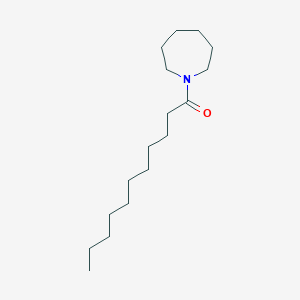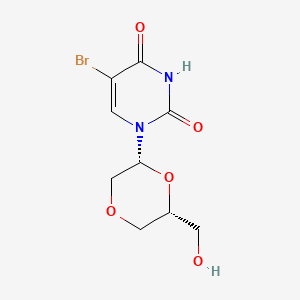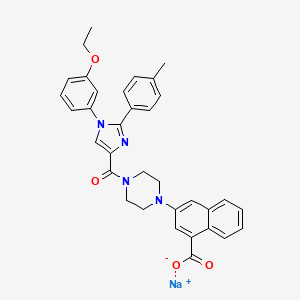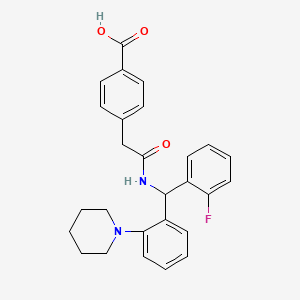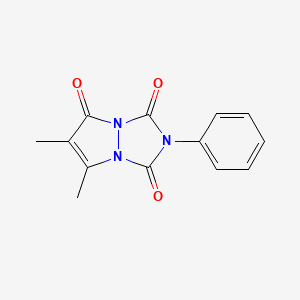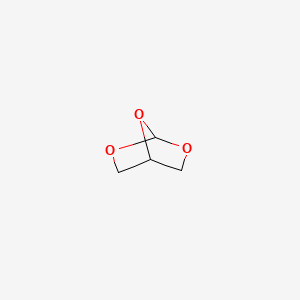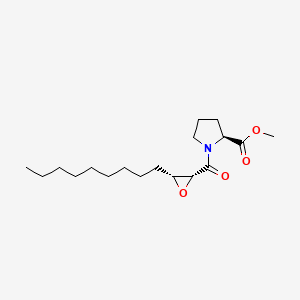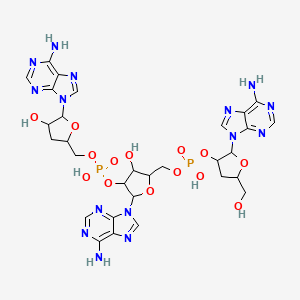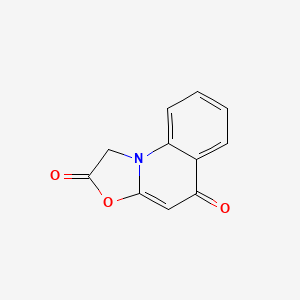
Presenegenin, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Presenegenin, dimethyl ester is a triterpenoid compound derived from presenegenin. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential anti-inflammatory and corticomimetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Presenegenin, dimethyl ester can be synthesized through the oxidation of presenegenin dimethyl ester triacetate with chromium trioxide in acetic acid. This reaction yields two main products: 11-keto-presenegenin dimethyl ester and 12-keto-presenegenin dimethyl ester-12, 27-hemiketal . The reaction conditions involve using chromium trioxide as the oxidizing agent in an acetic acid medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale oxidation reactions using chromium trioxide and acetic acid. The reaction is followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Presenegenin, dimethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
11-keto-presenegenin dimethyl ester: Formed through oxidation and subsequent hydrolysis.
12-keto-presenegenin dimethyl ester-12, 27-hemiketal: Another major product formed through oxidation and hydrolysis.
Aplicaciones Científicas De Investigación
Presenegenin, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and hydrolysis reactions of triterpenoids.
Biology: Investigated for its potential anti-inflammatory properties and corticomimetic activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the synthesis of other triterpenoid derivatives for various applications.
Mecanismo De Acción
The mechanism of action of presenegenin, dimethyl ester involves its interaction with molecular targets and pathways related to inflammation. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of corticoid-5β-reductase, an enzyme involved in the metabolism of corticosteroids . This inhibition leads to a reduction in the breakdown of corticosteroids, thereby enhancing their anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Oleanolic acid: Another triterpenoid with anti-inflammatory properties.
Hederagenin: A triterpenoid known for its corticomimetic activities.
β-boswellic acid: A triterpenoid with anti-inflammatory and anti-arthritic properties.
Uniqueness
Presenegenin, dimethyl ester is unique due to its specific oxidation products and the presence of both 11-keto and 12-keto derivatives . These derivatives contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
2735-82-2 |
|---|---|
Fórmula molecular |
C32H50O7 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
dimethyl 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |
InChI |
InChI=1S/C32H50O7/c1-27(2)12-13-31(26(37)39-7)14-15-32(18-33)19(20(31)16-27)8-9-22-28(3)17-21(34)24(35)30(5,25(36)38-6)23(28)10-11-29(22,32)4/h8,20-24,33-35H,9-18H2,1-7H3 |
Clave InChI |
DZBMROWWXVEOHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC)O)O)C)C)C2C1)CO)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






